molecular formula C7H9NO3S B8714444 Benzylsulfamic acid CAS No. 46119-69-1

Benzylsulfamic acid

Cat. No. B8714444
CAS RN: 46119-69-1
M. Wt: 187.22 g/mol
InChI Key: SVEKJHBWJWHXKV-UHFFFAOYSA-N
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Patent
US04704388

Procedure details

A stirred mixture of benzylsulfamic acid (73 g), PCl5 (81 g) in toluene (540 ml) is heated to 40°-50° C. for one hour and refluxed for about 3 hours. The cooled mixture is filtered through Celite and the filtrate concentrated in vacuo to remove the toluene affording the desired product as a liquid.
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][S:9](=[O:12])(=O)[OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:14]>C1(C)C=CC=CC=1>[CH2:1]([NH:8][S:9]([Cl:14])(=[O:12])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(O)(=O)=O
Name
Quantity
81 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
540 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 40°-50° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the toluene affording the desired product as a liquid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.